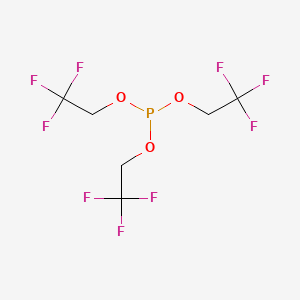

Tris(2,2,2-trifluoroethyl) phosphite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 325606. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(2,2,2-trifluoroethyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F9O3P/c7-4(8,9)1-16-19(17-2-5(10,11)12)18-3-6(13,14)15/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIQXUBDNNXYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OP(OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190492 | |

| Record name | Tris(2,2,2-trifluoroethyl)phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-69-4 | |

| Record name | Ethanol, 2,2,2-trifluoro-, phosphite (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,2,2-trifluoroethyl)phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 370-69-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(2,2,2-trifluoroethyl)phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tris(2,2,2-trifluoroethyl) phosphite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tris(2,2,2-trifluoroethyl) phosphite (B83602), a versatile organophosphorus compound with applications in organometallic chemistry and as an electrolyte additive in lithium-ion batteries. This document details established synthetic protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflows.

Synthetic Routes and Reaction Chemistry

The synthesis of Tris(2,2,2-trifluoroethyl) phosphite is typically achieved through the reaction of a phosphorus trihalide, most commonly phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃), with 2,2,2-trifluoroethanol (B45653) in the presence of a base to neutralize the hydrogen halide byproduct. The general reaction scheme is as follows:

PCl₃ + 3 CF₃CH₂OH + 3 Base → P(OCH₂CF₃)₃ + 3 Base·HCl

or

POCl₃ + 3 CF₃CH₂OH + 3 Base → P(OCH₂CF₃)₃ + 3 Base·HCl + [O]

Detailed experimental procedures based on these two main routes are provided in the following sections.

Experimental Protocols

Synthesis from Phosphorus Oxychloride (POCl₃)

Two detailed methods using phosphorus oxychloride as the starting material have been documented, primarily differing in the choice of base and solvent.

This method employs triethylamine (B128534) as the base and tetrahydrofuran (B95107) as the solvent.

Experimental Procedure:

-

Under a nitrogen atmosphere, a solution of 330g of 2,2,2-trifluoroethanol and 303.6g of triethylamine in 460mL of THF is prepared in a reaction vessel.

-

The reaction mixture is cooled to -6°C.

-

153.3g of phosphorus oxychloride is added dropwise over a period of 4 hours, maintaining the reaction temperature at -6°C.

-

After the addition is complete, the mixture is allowed to naturally warm to 0°C and is held at this temperature for 1.5 hours.

-

The reaction is then stopped, and the resulting mixture is suction-filtered to remove the triethylamine hydrochloride salt.

-

The filtrate is washed with a 10% saline solution for 30 minutes.

-

After separation of the aqueous layer, the organic phase is washed with a 1% aqueous sodium bicarbonate solution for 20 minutes.

-

The organic phase is then dried, decolorized, and concentrated to yield the final product.

This alternative method utilizes pyridine (B92270) as the base and toluene (B28343) as the solvent.

Experimental Procedure:

-

In a reaction vessel under a nitrogen atmosphere, 350g of 2,2,2-trifluoroethanol and 276.5g of pyridine are dissolved in 1000mL of toluene.[1]

-

The solution is cooled to -7°C.[1]

-

153.3g of phosphorus oxychloride is added dropwise over 5 hours, ensuring the temperature is maintained at -7°C.[1]

-

The reaction mixture is then allowed to warm to 0°C and is kept at this temperature for 2 hours.[1]

-

The reaction is subsequently stopped, and the pyridine hydrochloride precipitate is removed by suction filtration.[1]

-

The filtrate is washed for 40 minutes with a 10% saline solution.[1]

-

Following phase separation, the organic layer is washed with a 1% aqueous sodium bicarbonate solution for 30 minutes.[1]

-

The organic phase is dried over anhydrous magnesium sulfate, treated with activated carbon for decolorization, and then filtered.[1]

-

The filtrate is concentrated under a vacuum of 0.093MPa, first at 50°C for 1.5 hours and then at 63°C for 2 hours, to afford the purified this compound as a colorless transparent liquid.[1]

Synthesis from Phosphorus Trichloride (PCl₃)

A general method for the preparation of this compound involves the direct reaction of phosphorus trichloride with 2,2,2-trifluoroethanol.

General Experimental Procedure:

-

Phosphorus trichloride is added dropwise to 2,2,2-trifluoroethanol under controlled temperature conditions.

-

Following the completion of the reaction, an organic solvent and deionized water are added to the mixture.

-

A low-temperature water wash is performed, followed by standing and separation of the organic phase.

-

The organic phase is then rectified to collect the final product.

A more detailed procedure, analogous to the synthesis of triethyl phosphite, can be adapted. This involves dissolving 2,2,2-trifluoroethanol and a tertiary amine base (like diethylaniline or pyridine) in a dry, non-polar solvent (e.g., petroleum ether).[2] A solution of phosphorus trichloride in the same solvent is then added dropwise with vigorous stirring while cooling the reaction vessel.[2] After the addition, the mixture is typically refluxed for a short period.[2] The precipitated amine hydrochloride is filtered off, and the filtrate is concentrated. The crude product is then purified by fractional distillation under reduced pressure.[2]

Data Presentation

Quantitative Data for Synthesis Protocols

| Parameter | Method 1 (POCl₃/Triethylamine/THF) | Method 2 (POCl₃/Pyridine/Toluene) |

| Reactants | ||

| 2,2,2-Trifluoroethanol | 330 g (3.30 mol) | 350 g (3.50 mol) |

| Phosphorus Oxychloride | 153.3 g (1.00 mol) | 153.3 g (1.00 mol) |

| Base | Triethylamine: 303.6 g (3.00 mol) | Pyridine: 276.5 g (3.50 mol) |

| Solvent | THF: 460 mL | Toluene: 1000 mL |

| Reaction Conditions | ||

| Initial Temperature | -6°C | -7°C |

| Addition Time | 4 hours | 5 hours |

| Post-addition Temperature | 0°C | 0°C |

| Post-addition Time | 1.5 hours | 2 hours |

| Product | ||

| Yield | Not explicitly stated | 320.75 g |

| Theoretical Yield | 328.07 g | 328.07 g |

| % Yield | Not explicitly stated | ~97.8% |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₆F₉O₃P[3] |

| Molecular Weight | 328.07 g/mol [3] |

| Appearance | Colorless liquid[3] |

| Boiling Point | 130-131 °C at 743 mmHg[3][4] |

| Density | 1.487 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.324[3][4] |

Purification and Characterization

Purification

The primary method for purifying this compound is fractional distillation under reduced pressure .[5] For high purity, a 10-inch Helipak column is recommended.[5] This technique is crucial for separating the desired product from any remaining starting materials, byproducts, or solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a quartet for the methylene (B1212753) protons (-CH₂-) due to coupling with the adjacent trifluoromethyl group and a doublet due to coupling with the phosphorus atom.

-

¹³C NMR : The carbon NMR will show distinct signals for the methylene carbon and the trifluoromethyl carbon, with characteristic coupling to both fluorine and phosphorus.

-

³¹P NMR : The phosphorus-31 NMR spectrum should exhibit a single resonance, the chemical shift of which is characteristic of a phosphite ester.[6] The signal may show coupling to the protons of the ethyl groups.

-

¹⁹F NMR : The fluorine-19 NMR will display a triplet for the trifluoromethyl group due to coupling with the methylene protons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for P-O-C stretching and C-F stretching.

Experimental Workflows (Graphviz)

Caption: General experimental workflow for the synthesis of this compound.

Caption: Comparison of two synthetic methods using phosphorus oxychloride.

References

- 1. Synthesis method of tris(2,2,2-trifluoroethyl)phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 三(2,2,2-三氟乙烷基)亚磷酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. This compound CAS#: 370-69-4 [m.chemicalbook.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

A Comprehensive Technical Guide to Tris(2,2,2-trifluoroethyl) phosphite

CAS Number: 370-69-4

This technical guide provides an in-depth overview of Tris(2,2,2-trifluoroethyl) phosphite (B83602), a versatile organophosphorus compound with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and key reactions.

Chemical and Physical Properties

Tris(2,2,2-trifluoroethyl) phosphite is a colorless to light yellow liquid at room temperature.[1] Its trifluoroethyl groups impart unique electronic properties, influencing its reactivity and utility as a synthetic reagent. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 370-69-4 | [2][3] |

| Molecular Formula | C₆H₆F₉O₃P | [3] |

| Molecular Weight | 328.07 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 130-131 °C at 743 mmHg | [4] |

| Density | 1.487 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.324 | [4] |

| Flash Point | 113 °C (closed cup) | [4] |

| Linear Formula | (CF₃CH₂O)₃P | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following table summarizes available NMR and IR spectral data.

Table 2: Spectroscopic Data for this compound

| Spectrum | Chemical Shift / Wavenumber | Reference |

| ¹H NMR | Available, specific shifts not detailed in search results. | [5] |

| ¹³C NMR | Available, specific shifts not detailed in search results. | [5] |

| ¹⁹F NMR | Available, specific shifts not detailed in search results. | [6] |

| ³¹P NMR | Available, specific shifts not detailed in search results. | [7] |

| IR | Available, specific wavenumbers not detailed in search results. | [5] |

Synthesis of this compound

The primary method for the synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with 2,2,2-trifluoroethanol (B45653). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: General Synthesis

A general procedure for the synthesis of trialkyl phosphites can be adapted for this compound. The following is a representative, non-optimized protocol based on analogous preparations.[8]

Materials:

-

Phosphorus trichloride (PCl₃)

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

Anhydrous tertiary amine base (e.g., triethylamine (B128534) or pyridine)

-

Anhydrous, inert solvent (e.g., diethyl ether or toluene)

Procedure:

-

A solution of 2,2,2-trifluoroethanol (3.0 equivalents) and a tertiary amine base (3.0 equivalents) is prepared in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice-salt or dry ice-acetone bath.

-

A solution of phosphorus trichloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled alcohol-base solution with vigorous stirring. The reaction temperature should be carefully maintained below 0 °C.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The precipitated amine hydrochloride salt is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

A patent for the synthesis of the analogous tris(2,2,2-trifluoroethyl)phosphate describes a similar process using phosphorus oxychloride, suggesting this general approach is applicable.[9]

The Michaelis-Arbuzov Reaction: A Key Application

A cornerstone of organophosphorus chemistry, the Michaelis-Arbuzov reaction, is a primary application of this compound.[10][11][12] This reaction is instrumental in the formation of phosphonates from phosphites and alkyl halides. The resulting phosphonates are valuable intermediates in organic synthesis, particularly in the synthesis of complex molecules for pharmaceutical applications.

The general mechanism involves the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This is followed by the dealkylation of the intermediate by the halide ion to yield the final phosphonate (B1237965) product.[10]

Diagram of the Michaelis-Arbuzov Reaction

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound 99 370-69-4 [sigmaaldrich.com]

- 4. 亜リン酸トリス(2,2,2-トリフルオロエチル) 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound(370-69-4) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis method of tris(2,2,2-trifluoroethyl)phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Arbuzov Reaction [organic-chemistry.org]

- 12. Michaelis-Arbuzov Reaction | Chem-Station Int. Ed. [en.chem-station.com]

"physical properties of Tris(2,2,2-trifluoroethyl) phosphite"

An In-depth Technical Guide to the Physical Properties of Tris(2,2,2-trifluoroethyl) phosphite (B83602)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tris(2,2,2-trifluoroethyl) phosphite, a significant organophosphorus compound. The information is curated for professionals in research, scientific studies, and drug development, with a focus on presenting clear, quantitative data and outlining relevant experimental protocols.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] It is recognized for its utility as a ligand in organometallic chemistry, a stabilizing agent in polymer production, and as an electrolyte additive in lithium-ion batteries.[3][4][5] Its unique properties are largely influenced by the presence of multiple trifluoroethyl groups.

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for ease of reference and comparison. These values are primarily sourced from literature and chemical supplier databases.

| Property | Value | Conditions |

| Molecular Formula | C₆H₆F₉O₃P | |

| Molecular Weight | 328.07 g/mol | |

| Appearance | Colorless to light yellow liquid | Standard Temperature and Pressure |

| Density | 1.487 g/mL | at 25 °C[1][3][6][7] |

| Boiling Point | 130-131 °C | at 743 mmHg[1][3][6][8][9] |

| Refractive Index | 1.324 | at 20 °C (n20/D)[1][6][8][9] |

| Flash Point | > 230 °F (> 113 °C) | Closed cup[1][6] |

| Vapor Pressure | 12.7 mmHg | at 25 °C[2][6] |

| Melting Point | Not Available | |

| Solubility | Soluble in most organic solvents (e.g., ether, chloroform, methanol)[2] |

Experimental Protocols

Detailed experimental procedures for the determination of every physical property are not consistently available in the public domain. However, methods for its synthesis and purification are documented, providing insight into the handling and production of this compound.

Synthesis of this compound

A general method for the preparation of this compound involves the reaction of phosphorus trichloride (B1173362) with 2,2,2-trifluoroethanol.[2][6]

Methodology:

-

Under an inert atmosphere (e.g., nitrogen or argon), phosphorus trichloride is added dropwise to 2,2,2-trifluoroethanol. The reaction is typically performed in a suitable solvent and may require cooling to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to stir until completion.

-

An organic solvent and deionized water are then added to the mixture. The process involves a low-temperature water wash followed by standing to allow for phase separation.[6]

-

The organic phase, containing the desired product, is separated.

-

The crude product is then purified by rectification (distillation) to yield the final this compound.[6]

Purification Protocol

For high-purity applications, fractional distillation is a commonly cited method for the purification of this compound.[1][6][8]

Methodology:

-

The crude this compound is placed in a distillation flask.

-

The flask is connected to a fractional distillation column, such as a 10-inch Helipak column, to ensure efficient separation from impurities.[1][6][8]

-

The system is heated, and the fraction that distills at the correct boiling point and pressure (130-131 °C at 743 mmHg) is collected.[1][8][9]

Visualization of Experimental Workflow

The following diagram illustrates a simplified workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Safety and Handling

This compound is associated with certain hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[10] Appropriate personal protective equipment, including gloves, eye protection, and respiratory masks, should be used when handling this chemical.[10] Operations should be conducted in a well-ventilated area.[2][10] The compound is a combustible liquid and should be stored away from heat and open flames.[2]

References

- 1. This compound | 370-69-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound [myskinrecipes.com]

- 4. Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. Research Portal [verso.uidaho.edu]

- 6. lookchem.com [lookchem.com]

- 7. Tris (2,2,2-trifluoroethyl) Phosphate - Density: 1.487 Gram Per Millilitre (g/ml) at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 8. This compound CAS#: 370-69-4 [m.chemicalbook.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Tris(2,2,2-trifluoroethyl) phosphite: A Technical Guide to its Structure, Bonding, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,2,2-trifluoroethyl) phosphite (B83602), with the chemical formula P(OCH₂CF₃)₃, is a significant organophosphorus compound utilized in a variety of chemical applications. Its unique electronic properties, stemming from the trifluoroethyl groups, make it a valuable reagent in organic synthesis and materials science. This technical guide provides a comprehensive overview of the structure, bonding, and key reaction pathways of tris(2,2,2-trifluoroethyl) phosphite, supported by spectroscopic data and detailed experimental protocols.

Molecular Structure and Bonding

The molecular structure of this compound consists of a central phosphorus(III) atom bonded to three 2,2,2-trifluoroethoxy groups. The phosphorus atom possesses a lone pair of electrons, which is characteristic of phosphites and is the primary site of its nucleophilic reactivity. The highly electronegative fluorine atoms on the ethyl groups exert a strong electron-withdrawing effect, which significantly influences the electron density on the phosphorus atom and the overall reactivity of the molecule.

To date, a definitive crystal structure of this compound determined by X-ray crystallography or electron diffraction has not been reported in the literature. Therefore, precise experimental bond lengths and angles are not available. The structure is generally understood to adopt a trigonal pyramidal geometry around the phosphorus atom, consistent with VSEPR theory for an AX₃E₁ system.

Molecular Structure Diagram

Caption: Ball-and-stick model of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₆F₉O₃P | [2] |

| Molecular Weight | 328.07 g/mol | [2] |

| Boiling Point | 130-131 °C at 743 mmHg | [2] |

| Density | 1.487 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.324 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in most organic solvents such as ether, chloroform (B151607), and methanol. | [1] |

Spectroscopic Data

The structure of this compound is further elucidated by various spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this molecule. The key NMR data are summarized in Table 2.

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Solvent |

| ¹H | ~4.3 | Quartet | J(H-F) ≈ 8.6 | CDCl₃ |

| ¹³C | ~62.5 | Quartet | J(C-F) ≈ 37 | CDCl₃ |

| ~122 | Quartet | J(C-F) ≈ 278 | CDCl₃ | |

| ¹⁹F | ~-75 | Triplet | J(F-H) ≈ 8.6 | CDCl₃ |

| ³¹P | ~139 | Singlet | - | CDCl₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. Key IR absorption bands are listed in Table 3.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3000 | Medium | C-H stretching |

| ~1280 | Strong | C-F stretching |

| ~1170 | Strong | C-F stretching |

| ~1040 | Strong | P-O-C stretching |

Key Reaction Pathways

This compound is known for its participation in several important chemical transformations, primarily driven by the nucleophilicity of the phosphorus atom.

The Arbuzov Reaction

A cornerstone of organophosphorus chemistry, the Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate (B1237965). This compound readily undergoes this reaction.[3][4]

Caption: The Arbuzov Reaction Mechanism.

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of the phosphite attacks the electrophilic carbon of the alkyl halide in an Sₙ2 reaction, forming a quasi-phosphonium salt intermediate.[4]

-

Dealkylation: The halide anion then attacks one of the trifluoroethyl groups, leading to the formation of the final phosphonate product and a trifluoroethyl halide byproduct.[4]

This reaction is a versatile method for forming carbon-phosphorus bonds and is widely used in the synthesis of various organophosphorus compounds, including those with potential pharmaceutical applications.[5]

Role as an Electrolyte Additive in Lithium-Ion Batteries

This compound has gained attention as an effective electrolyte additive for improving the performance of high-voltage lithium-ion batteries.[6][7] It functions by forming a protective layer on the cathode surface, which suppresses the decomposition of the electrolyte at high potentials.[6]

Caption: Mechanism of TTFP as a Cathode Electrolyte Additive.

The proposed mechanism involves the oxidation of the phosphite (P(III)) to the corresponding phosphate (B84403) (P(V)) at the cathode surface.[1][8] This in-situ formation of tris(2,2,2-trifluoroethyl) phosphate (TTFPa) and other decomposition products contributes to the formation of a stable cathode-electrolyte interphase (CEI).[6] This protective layer inhibits further oxidative decomposition of the electrolyte, leading to improved cycling stability and coulombic efficiency of the battery.[6]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of phosphorus trichloride (B1173362) with 2,2,2-trifluoroethanol (B45653).[1]

Materials:

-

Phosphorus trichloride (PCl₃)

-

2,2,2-Trifluoroethanol (CF₃CH₂OH)

-

Anhydrous organic solvent (e.g., diethyl ether, toluene)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

Under an inert atmosphere, dissolve 2,2,2-trifluoroethanol in an anhydrous organic solvent in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus trichloride dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The resulting mixture is then concentrated, and the pure product is isolated by solvent extraction or distillation.[1]

NMR Sample Preparation

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

Pipette

Procedure:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

-

Transfer the solution into a clean, dry NMR tube using a pipette.

-

Cap the NMR tube and ensure the solution is homogeneous.

-

The sample is now ready for analysis in an NMR spectrometer.

FT-IR Sample Preparation (Neat Liquid)

Materials:

-

This compound

-

Salt plates (e.g., NaCl or KBr)

-

Pipette

Procedure:

-

Ensure the salt plates are clean and dry.

-

Place one to two drops of this compound onto the surface of one salt plate using a pipette.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Mount the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum.

Conclusion

This compound is a versatile organophosphorus compound with a rich chemistry. While a definitive crystal structure remains to be determined, its molecular structure and bonding are well-characterized by spectroscopic methods. Its participation in the Arbuzov reaction makes it a valuable building block in organic synthesis. Furthermore, its emerging role as an electrolyte additive highlights its potential in advancing energy storage technologies. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound.

References

- 1. Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. This compound 99 370-69-4 [sigmaaldrich.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. upbio.lookchem.com [upbio.lookchem.com]

- 6. Mechanistic Insight in the Function of Phosphite Additives for Protection of LiNi0.5Co0.2Mn0.3O2 Cathode in High Voltage Li-Ion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: ³¹P NMR Chemical Shift of Tris(2,2,2-trifluoroethyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of Tris(2,2,2-trifluoroethyl) phosphite (B83602). Due to the absence of a specifically reported chemical shift value in peer-reviewed literature and major chemical databases, this guide presents an estimated value based on analogous compounds and outlines a general experimental protocol for its determination.

Introduction to ³¹P NMR of Fluorinated Phosphites

³¹P NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of organophosphorus compounds. The ³¹P nucleus has a natural abundance of 100% and a spin of ½, resulting in sharp and readily interpretable NMR signals. The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus atom.

In phosphite esters, the phosphorus atom is in the +3 oxidation state. The introduction of electronegative substituents, such as the 2,2,2-trifluoroethoxy group (-OCH₂CF₃), significantly influences the electron density around the phosphorus nucleus, thereby affecting its chemical shift. The strong electron-withdrawing effect of the fluorine atoms is expected to deshield the phosphorus nucleus, leading to a downfield chemical shift compared to non-fluorinated trialkyl phosphites.

Quantitative Data Presentation

| Compound | Solvent | ³¹P Chemical Shift (δ) [ppm] (Estimated) | Reference Standard |

| Tris(2,2,2-trifluoroethyl) phosphite | CDCl₃ | ~ +140 to +145 | 85% H₃PO₄ |

Note: The provided chemical shift is an estimation based on the typical range for trialkyl phosphites and the expected electronic effect of the trifluoroethyl groups. Experimental verification is required for a precise value.

Experimental Protocol: ³¹P NMR Spectroscopy

The following provides a detailed, generalized methodology for acquiring a high-quality ³¹P NMR spectrum of a fluorinated phosphite compound like this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

-

Solvent Selection: Use a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organophosphorus compounds.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Reference Standard: An external reference of 85% phosphoric acid (H₃PO₄) in a sealed capillary is typically used and is assigned a chemical shift of 0 ppm. Alternatively, an internal standard can be used if it is inert and its signal does not overlap with the analyte signals.

-

NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz ¹H frequency or higher) equipped with a multinuclear probe is required.

-

Tuning and Matching: Tune and match the probe to the ³¹P frequency to ensure optimal signal detection.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used. Inverse-gated decoupling can be employed for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE).

-

Acquisition Time (AT): Set the acquisition time to at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 5-10 seconds is recommended to allow for full relaxation of the ³¹P nuclei, which is crucial for accurate integration if needed.

-

Pulse Width: Calibrate the 90° pulse width for the ³¹P nucleus on the specific probe being used.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often sufficient to achieve a good signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200-300 ppm, centered around the expected chemical shift region for phosphites (e.g., around +140 ppm), should be adequate.

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication (line broadening factor of 0.5-1.0 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental process and the relationship between the molecular structure and its expected NMR data.

Spectroscopic Profile of Tris(2,2,2-trifluoroethyl) phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tris(2,2,2-trifluoroethyl) phosphite (B83602), a key organophosphorus compound utilized in organometallic chemistry and as an electrolyte additive in lithium-ion batteries. This document outlines predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, expected mass spectrometry (MS) fragmentation patterns, and detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for Tris(2,2,2-trifluoroethyl) phosphite. This data is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ) / ppm | Predicted Multiplicity | Predicted Coupling Constant (J) / Hz |

| ¹H | ~ 4.4 - 4.6 | Doublet of Quartets (dq) | ³JHP ≈ 9-11 Hz, ³JHF ≈ 8-10 Hz |

| ¹³C | CF₃: ~122 (quartet, ¹JCF ≈ 277 Hz)CH₂: ~64 (quartet of doublets, ²JCF ≈ 37 Hz, ²JCP ≈ 6 Hz) | QuartetQuartet of Doublets | ¹JCF ≈ 277 Hz²JCF ≈ 37 Hz, ²JCP ≈ 6 Hz |

| ¹⁹F | ~ -74 to -76 | Triplet (t) | ³JFH ≈ 8-10 Hz |

| ³¹P | ~ +140 | Singlet |

Infrared (IR) Spectroscopy

| **Predicted Wavenumber (cm⁻¹) ** | Vibrational Mode |

| 2980 - 2900 | C-H stretch |

| 1280 - 1100 | C-F stretch (strong) |

| 1050 - 970 | P-O-C stretch (strong) |

| 800 - 700 | C-P stretch |

Mass Spectrometry (MS)

| Technique | Expected m/z Values and Interpretation |

| Electron Ionization (EI) | Molecular Ion (M⁺): m/z 328 (low abundance)Major Fragments: • m/z 229: [M - CH₂CF₃]⁺• m/z 130: [P(OCH₂CF₃)₂]⁺• m/z 83: [CH₂CF₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter.[1]

2. Instrument Setup:

-

The experiments can be performed on a 300 MHz or higher NMR spectrometer equipped with a broadband probe.

-

For ¹H, ¹³C, and ¹⁹F NMR, use a standard pulse-acquire sequence.

-

For ³¹P NMR, a proton-decoupled pulse-acquire sequence is typically used to simplify the spectrum.[2]

-

Reference the spectra using an internal standard (e.g., TMS for ¹H and ¹³C in organic solvents) or the residual solvent peak. For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.

3. Data Acquisition:

-

¹H NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans and a higher sample concentration (50-100 mg) may be necessary.[3]

-

¹⁹F NMR: This nucleus is highly sensitive, so acquisition times are generally short.

-

³¹P NMR: Acquire the spectrum with proton decoupling to obtain a single sharp peak.[2]

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of neat this compound directly onto the ATR crystal.[4]

-

Ensure the crystal is clean before and after the measurement to avoid cross-contamination.

2. Sample Preparation (Transmission - Liquid Film):

-

Place a drop of the liquid sample onto a polished salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin, uniform film between the plates.[4]

-

Mount the plates in the sample holder of the FTIR spectrometer.

3. Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or clean salt plates.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Average multiple scans to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

2. Instrument Setup (Electron Ionization - EI):

-

The sample is introduced into the ion source, where it is vaporized.

-

The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

3. Data Acquisition:

-

The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum plots ion intensity versus m/z.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. Research Portal [verso.uidaho.edu]

- 4. This compound, CasNo.370-69-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

Tris(2,2,2-trifluoroethyl) phosphite: A Technical Guide for Researchers

An In-depth Whitepaper on a Versatile Fluorinated Reagent

Tris(2,2,2-trifluoroethyl) phosphite (B83602), often abbreviated as TTFP, is a valuable organophosphorus compound utilized across various scientific disciplines, including drug development, materials science, and organic synthesis. Its unique structure, characterized by the presence of three electron-withdrawing trifluoroethyl groups, imparts distinct reactivity and properties that make it a powerful tool for chemists and researchers. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, key applications, and safe handling protocols.

Physicochemical and Spectroscopic Data

The defining characteristics of Tris(2,2,2-trifluoroethyl) phosphite are summarized below. These properties are critical for its application in chemical synthesis and for ensuring appropriate handling and storage.

| Property | Value |

| Molecular Weight | 328.07 g/mol [1][2][3][4] |

| Molecular Formula | C₆H₆F₉O₃P[1][3] |

| Linear Formula | (CF₃CH₂O)₃P[4] |

| CAS Number | 370-69-4[1][4] |

| Appearance | Colorless liquid[1] |

| Density | 1.487 g/mL at 25 °C[1] |

| Boiling Point | 130-131 °C at 743 mmHg[1] |

| Refractive Index | n20/D 1.324[1] |

| Flash Point | >110 °C (>230 °F)[1] |

Synthesis of this compound

The synthesis of TTFP is typically achieved through the reaction of a phosphorus trihalide, such as phosphorus trichloride (B1173362), with 2,2,2-trifluoroethanol. A general laboratory-scale synthesis procedure is outlined below.

Reaction Scheme: PCl₃ + 3 CF₃CH₂OH → P(OCH₂CF₃)₃ + 3 HCl

A common method involves the dropwise addition of phosphorus trichloride to 2,2,2-trifluoroethanol.[4] The reaction is often performed in the presence of a base, such as triethylamine (B128534) or pyridine, to act as an acid scavenger for the hydrochloric acid byproduct. Following the reaction, the mixture is typically worked up through washing with water and an organic solvent, followed by separation and purification of the organic phase, often via distillation, to yield the final product.[4]

Key Applications in Research and Drug Development

The trifluoroethyl groups in TTFP are strongly electron-withdrawing, which significantly influences the reactivity of the phosphorus center. This property is leveraged in several key applications.

1. The Michaelis-Arbuzov Reaction: TTFP is a key reagent in the Michaelis-Arbuzov reaction, a fundamental method for forming carbon-phosphorus bonds to synthesize phosphonates.[4][5][6] The reaction involves the nucleophilic attack of the phosphite on an alkyl halide to form a phosphonium (B103445) intermediate, which then rearranges to the thermodynamically stable phosphonate.[6][7]

This reactivity is exploited in the synthesis of various molecules, including precursors for drug candidates.[8] A notable example is its use in synthesizing N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide, a reagent used to create Z-unsaturated amides, which are important structural motifs in bioactive molecules.[2][9][10]

2. Ligand in Organometallic Chemistry: TTFP serves as a ligand in organometallic chemistry. Its steric bulk and electronic properties can be used to stabilize metal centers and influence the catalytic activity of metal complexes, sometimes acting as a substitutional equivalent for carbon monoxide.

3. Advanced Materials and Battery Technology: In materials science, TTFP is used as an electrolyte additive to improve the performance and safety of lithium-ion batteries.[8] It can enhance thermal stability and act as a flame retardant, which is critical for developing safer, high-voltage energy storage systems.[8][11]

Experimental Protocols

Synthesis of N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide via the Arbuzov Reaction

This protocol describes a representative application of TTFP in the synthesis of a phosphonamide reagent, as cited in the literature.[2][9][10]

Materials:

-

This compound (TTFP)

-

2-bromo-N-methoxy-N-methylacetamide

-

Potassium fluoride (B91410) on alumina (B75360) (KF/alumina)

-

Anhydrous solvent (e.g., acetonitrile)

-

Standard glassware for anhydrous reactions (round-bottom flask, condenser, magnetic stirrer)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

-

Reagent Addition: To the flask, add 2-bromo-N-methoxy-N-methylacetamide (1.0 eq), KF/alumina (as catalyst/promoter), and anhydrous acetonitrile.

-

Initiation: Begin stirring the suspension. Add this compound (1.1 eq) to the mixture via syringe.

-

Reaction: Heat the reaction mixture to reflux and maintain for the time determined by reaction monitoring (e.g., by TLC or GC-MS), typically several hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid KF/alumina and wash with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide.

Safety and Handling

This compound requires careful handling due to its potential health effects.

-

Hazards: The compound is classified as an irritant. It is harmful if it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

-

Handling: Avoid breathing vapors or mist.[1] Prevent contact with skin and eyes. Keep the container tightly sealed when not in use. Avoid contact with moisture.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[1] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.

-

Storage: Store in a cool, dry place away from incompatible materials. The storage class code is typically for combustible liquids.

This guide provides a foundational understanding of this compound for professionals in research and development. Its unique properties make it an indispensable reagent for creating complex molecules and advanced materials. Adherence to proper experimental and safety protocols is essential for its effective and safe utilization.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 三(2,2,2-三氟乙烷基)亚磷酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Tris(2,2,2-trifluoroethyl) Phosphate | 358-63-4 | TCI AMERICA [tcichemicals.com]

- 4. lookchem.com [lookchem.com]

- 5. Arbuzov Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. 三(2,2,2-三氟乙烷基)亚磷酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. TRIS(2,2,2-TRIFLUOROETHYL)PHOSPHATE | 358-63-4 [chemicalbook.com]

An In-depth Technical Guide on the Hydrolytic Stability of Tris(2,2,2-trifluoroethyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of Tris(2,2,2-trifluoroethyl) phosphite (B83602). While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles of phosphite ester hydrolysis, proposes detailed experimental protocols for its stability assessment, and presents a framework for data analysis and interpretation. This guide is intended to be a valuable resource for researchers and professionals working with Tris(2,2,2-trifluoroethyl) phosphite, enabling them to design and execute robust stability studies.

Introduction to Phosphite Ester Hydrolysis

Phosphite esters, including this compound, are susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or more of the P-O-C bonds. This process leads to the formation of phosphorous acid and the corresponding alcohol. The rate of hydrolysis is significantly influenced by several factors, including pH, temperature, and the presence of catalysts.

The electron-withdrawing nature of the trifluoroethyl groups in this compound is expected to play a crucial role in its hydrolytic stability. Generally, electron-withdrawing substituents can influence the electrophilicity of the phosphorus atom and the stability of potential reaction intermediates, thereby affecting the hydrolysis rate.

Mechanistic Pathways of Hydrolysis

The hydrolysis of phosphite esters can proceed through different mechanisms depending on the pH of the medium. The two primary pathways are acid-catalyzed and base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of one of the ester oxygen atoms. This is followed by a nucleophilic attack of a water molecule on the phosphorus atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an alcohol molecule yields the hydrolyzed product.

Caption: Acid-Catalyzed Hydrolysis Pathway.

Base-Catalyzed Hydrolysis

In alkaline media, a hydroxide (B78521) ion acts as the nucleophile and directly attacks the phosphorus atom. This also leads to the formation of a tetrahedral intermediate, which then breaks down to yield the hydrolysis products.

Caption: Base-Catalyzed Hydrolysis Pathway.

Proposed Experimental Protocols for Stability Assessment

To quantitatively assess the hydrolytic stability of this compound, a systematic study involving the monitoring of its degradation over time under controlled conditions is necessary. The following protocols, adapted from established methods for studying phosphite and phosphate (B84403) ester hydrolysis, are recommended.

General Experimental Setup

Objective: To determine the rate of hydrolysis of this compound under various pH and temperature conditions.

Materials:

-

This compound (high purity)

-

Buffer solutions of various pH (e.g., pH 4, 7, and 9)

-

Deionized water

-

Thermostatically controlled water bath or incubator

-

Analytical instrumentation (³¹P NMR spectrometer or HPLC system)

-

Vials and other standard laboratory glassware

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) to ensure accurate initial concentrations.

-

In separate vials, add a known volume of the appropriate buffer solution.

-

Place the vials in a thermostatically controlled environment set to the desired temperature (e.g., 25°C, 40°C, 60°C).

-

Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to each vial, ensuring rapid mixing.

-

At predetermined time intervals, withdraw an aliquot from each reaction vial.

-

Quench the reaction immediately to prevent further degradation prior to analysis. This can be achieved by rapid freezing or by adjusting the pH to a more stable region.

-

Analyze the samples using either ³¹P NMR spectroscopy or HPLC.

Protocol 1: Analysis by ³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful technique for monitoring the hydrolysis of phosphorus-containing compounds as it allows for the direct observation and quantification of the parent compound and its phosphorus-containing degradation products.

Instrumentation:

-

High-resolution NMR spectrometer equipped with a phosphorus probe.

NMR Parameters (suggested):

-

Nucleus: ³¹P

-

Frequency: As per the instrument's magnetic field strength

-

Relaxation Delay (d1): At least 5 times the longest T1 of the phosphorus nuclei to ensure accurate quantification.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

Data Analysis:

-

Process the acquired NMR spectra (Fourier transformation, phasing, and baseline correction).

-

Identify the signals corresponding to this compound and its hydrolysis products based on their chemical shifts.

-

Integrate the peak areas of the respective signals. The concentration of each species is proportional to its peak area.

-

Plot the concentration of this compound as a function of time.

-

Determine the rate constant (k) of the hydrolysis reaction by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).

-

Calculate the half-life (t₁/₂) of the compound using the equation: t₁/₂ = 0.693 / k.

Caption: Experimental Workflow for ³¹P NMR Analysis.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides an alternative and often more accessible method for quantifying the degradation of the parent compound.

Instrumentation:

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).

-

Appropriate HPLC column (e.g., reversed-phase C18).

Method Development:

-

Develop an HPLC method that provides good separation between this compound and its expected hydrolysis products. This involves optimizing the mobile phase composition, flow rate, and detector settings.

-

Establish a calibration curve for this compound to enable accurate quantification.

Data Analysis:

-

Inject the collected samples into the HPLC system.

-

Identify and integrate the peak corresponding to this compound.

-

Quantify the concentration at each time point using the calibration curve.

-

Plot the concentration versus time and determine the rate constant and half-life as described in the NMR protocol.

Caption: Experimental Workflow for HPLC Analysis.

Data Presentation and Interpretation

The quantitative data obtained from the stability studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Tabulated Summary of Hydrolysis Kinetics

Table 1: Pseudo-First-Order Rate Constants (k) for the Hydrolysis of this compound

| Temperature (°C) | pH | Rate Constant, k (s⁻¹) |

| 25 | 4 | [Experimental Value] |

| 25 | 7 | [Experimental Value] |

| 25 | 9 | [Experimental Value] |

| 40 | 4 | [Experimental Value] |

| 40 | 7 | [Experimental Value] |

| 40 | 9 | [Experimental Value] |

| 60 | 4 | [Experimental Value] |

| 60 | 7 | [Experimental Value] |

| 60 | 9 | [Experimental Value] |

Table 2: Half-Lives (t₁/₂) for the Hydrolysis of this compound

| Temperature (°C) | pH | Half-Life, t₁/₂ (hours) |

| 25 | 4 | [Calculated Value] |

| 25 | 7 | [Calculated Value] |

| 25 | 9 | [Calculated Value] |

| 40 | 4 | [Calculated Value] |

| 40 | 7 | [Calculated Value] |

| 40 | 9 | [Calculated Value] |

| 60 | 4 | [Calculated Value] |

| 60 | 7 | [Calculated Value] |

| 60 | 9 | [Calculated Value] |

Factors Influencing Stability

The relationship between various factors and the hydrolytic stability of this compound can be visualized to understand their impact.

Caption: Factors Affecting Hydrolytic Stability.

Conclusion

This technical guide provides a comprehensive framework for investigating the hydrolytic stability of this compound. By following the detailed experimental protocols and data analysis procedures outlined herein, researchers can generate robust and reliable stability data. Understanding the hydrolytic stability of this compound is critical for its effective use in various applications, including as a laboratory reagent and in the development of new technologies. The proposed studies will contribute valuable knowledge to the scientific community and support the informed use of this important chemical.

"thermal decomposition of Tris(2,2,2-trifluoroethyl) phosphite"

An In-depth Technical Guide to the Thermal Decomposition of Tris(2,2,2-trifluoroethyl) phosphite (B83602)

Abstract

Tris(2,2,2-trifluoroethyl) phosphite (TTFP) is an organophosphorus compound of increasing interest, primarily for its application as a flame-retardant additive and as an electrolyte co-solvent in high-voltage lithium-ion batteries. Its efficacy in these roles is intrinsically linked to its thermal and electrochemical stability. While extensive research exists on its electrochemical behavior, direct experimental studies on its purely thermal decomposition are notably scarce in publicly accessible literature. This technical guide provides a comprehensive overview of the anticipated thermal decomposition of TTFP. By synthesizing data from its known electrochemical degradation, the thermal behavior of analogous non-fluorinated phosphites, and the established effects of fluorination on molecular stability, this document postulates the primary decomposition pathways, products, and kinetics. Furthermore, it outlines detailed experimental protocols for future research to validate these hypotheses, providing a foundational framework for researchers in the field.

Physicochemical Properties

TTFP is a colorless liquid with properties that make it suitable for various applications. The trifluoroethyl groups impart significant electronic effects and influence its stability and reactivity.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆F₉O₃P | [1] |

| Molecular Weight | 328.07 g/mol | [1] |

| Boiling Point | 130-131 °C at 743 mmHg | [1] |

| Density | 1.487 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.324 | [1] |

| Assay | 99% | [1] |

Postulated Thermal Decomposition Pathways

In the absence of direct thermal decomposition studies, the following pathways are postulated based on established chemical principles and the behavior of analogous compounds. The high thermal stability imparted by the C-F bonds suggests that elevated temperatures are required for these processes. Fluorination is known to increase the breakdown temperature of materials.[2][3]

Pathway 1: Oxidation to Phosphate (B84403)

The most anticipated initial decomposition step, particularly in an oxidizing environment, is the conversion of the P(III) center to a more stable P(V) state. This is strongly supported by extensive research on TTFP's role as a lithium-ion battery additive, where it is readily oxidized at the cathode surface.

-

Mechanism: The lone pair of electrons on the phosphorus atom attacks an oxygen source, leading to the formation of a phosphoryl (P=O) bond.

-

Primary Product: Tris(2,2,2-trifluoroethyl) phosphate (TTFPa).

-

Significance: This pathway is analogous to the primary mechanism observed in electrochemical environments and represents the most likely initial transformation under thermal-oxidative stress.[4]

Caption: Postulated oxidation of TTFP to TTFPa under thermal stress.

Pathway 2: Arbuzov-type Rearrangement

A classic reaction of trialkyl phosphites is the thermal or catalyzed Arbuzov rearrangement. While typically initiated by an alkyl halide, a similar intramolecular rearrangement can occur at high temperatures, especially if impurities are present.

-

Mechanism: This pathway involves the nucleophilic attack of the phosphorus on one of the α-carbons of the trifluoroethyl groups, followed by the elimination of a fluoroalkene. However, the strong electron-withdrawing effect of the CF₃ group makes the α-carbon electron-deficient and thus a poor target for nucleophilic attack, suggesting this pathway may require significantly higher energy than for non-fluorinated analogs.

-

Potential Products: Bis(2,2,2-trifluoroethyl) (2,2-difluorovinyl)phosphonate and fluoroethane (B3028841) derivatives.

-

Significance: This represents a classic, albeit likely high-energy, thermal rearrangement pathway for phosphite esters.

Caption: Hypothetical high-temperature Arbuzov-type rearrangement of TTFP.

Pathway 3: Homolytic Bond Cleavage

At sufficiently high temperatures, in the absence of a clear oxidative or rearrangement pathway, homolytic bond cleavage will occur, leading to a complex mixture of radical species. The weakest bonds in the molecule are expected to cleave first.

-

Mechanism: The molecule fragments into various radical species through the cleavage of P-O and C-O bonds. These highly reactive radicals will then propagate further reactions.

-

Potential Products: A complex mixture including phosphorus-centered radicals (•P(OCH₂CF₃)₂), trifluoroethoxy radicals (•OCH₂CF₃), and various smaller fluorinated hydrocarbons and phosphorus oxides.

-

Significance: This pathway represents the ultimate, high-energy decomposition of the molecule, typical of pyrolysis conditions.[5]

Caption: High-temperature homolytic (radical) decomposition of TTFP.

Quantitative Decomposition Data (from Analogous Systems)

Direct quantitative data on the thermal decomposition of TTFP is not available. The tables below summarize key findings from the most relevant analogous system: the electrochemical decomposition of TTFP itself, which provides insight into product stability.

Table 1: Key Species Identified in the Electrochemical Decomposition of TTFP

| Species | Full Name | Context/Method of Observation | Reference(s) |

| TTFPa | Tris(2,2,2-trifluoroethyl) phosphate | Primary oxidation product at charged NMC cathode surfaces (>4.3 V vs. Li/Li⁺). Observed via HPLC. | [4] |

| BTFPa | Bis(2,2,2-trifluoroethyl) phosphate | Proposed to form via the loss of one –CH₂CF₃ side group when TTFP binds to the cathode surface. | [4] |

Proposed Experimental Protocols for Investigation

To elucidate the precise thermal decomposition mechanisms and kinetics of TTFP, a multi-faceted analytical approach is required. The following protocols are standard methodologies for such investigations.[6]

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: To determine the thermal stability, onset of decomposition temperature, and identify evolved gaseous products in real-time.

-

Methodology:

-

A small sample of TTFP (5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

-

The sample is heated at a controlled linear rate (e.g., 5, 10, and 20 °C/min) from ambient temperature to approximately 600 °C.

-

Experiments should be conducted under both an inert atmosphere (e.g., Nitrogen or Argon at 50 mL/min) to study pyrolysis and an oxidative atmosphere (e.g., Air at 50 mL/min) to study thermal-oxidative degradation.

-

The mass loss as a function of temperature is recorded. The derivative of this curve (DTG) indicates the temperatures of maximum decomposition rates.

-

The evolved gas from the TGA furnace is simultaneously transferred via a heated capillary to a mass spectrometer to identify the molecular weight of the decomposition products as they are formed.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, identifying whether decomposition processes are endothermic or exothermic.

-

Methodology:

-

A small sample of TTFP (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference are heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured. This reveals transition temperatures and enthalpies for events like boiling and decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To separate and definitively identify the full spectrum of volatile and semi-volatile decomposition products.

-

Methodology:

-

A microgram-scale sample of TTFP is deposited onto a pyrolysis probe.

-

The probe is rapidly heated (pyrolyzed) to a specific temperature (e.g., 300, 400, 500 °C) in the injection port of a gas chromatograph.

-

The decomposition products are swept by a carrier gas (e.g., Helium) onto a GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.

-

As compounds elute from the column, they enter a mass spectrometer, which provides mass spectra for positive identification by comparison with spectral libraries and fragmentation patterns.

-

Caption: A proposed workflow for the comprehensive study of TTFP thermal decomposition.

Conclusion

While direct experimental data on the thermal decomposition of this compound remains to be published, a robust working model of its behavior can be constructed. Evidence from its well-studied electrochemical oxidation strongly suggests that conversion to Tris(2,2,2-trifluoroethyl) phosphate is a primary and highly favorable decomposition pathway, particularly under oxidative conditions. At higher temperatures, analogies with non-fluorinated phosphites suggest that Arbuzov-type rearrangements and eventual homolytic bond cleavage will occur, though the significant C-F bond strength and the electron-withdrawing nature of the trifluoroethyl groups likely elevate the temperatures required for these processes compared to their hydrocarbon counterparts. This inherent stability is a key attribute for its applications. The experimental protocols detailed herein provide a clear and comprehensive roadmap for researchers to rigorously investigate and quantify the thermal degradation of TTFP, enabling the development of more accurate models for its performance and safety in advanced material applications.

References

- 1. 三(2,2,2-三氟乙烷基)亚磷酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 4. Methodology for understanding interactions between electrolyte additives and cathodes: a case of the tris(2,2,2-trifluoroethyl)phosphite additive - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. Thermal Degradation of Organophosphorus Flame Retardants [mdpi.com]

- 6. images.philips.com [images.philips.com]

A Technical Guide to the Solubility of Tris(2,2,2-trifluoroethyl) phosphite in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tris(2,2,2-trifluoroethyl) phosphite (B83602)

Tris(2,2,2-trifluoroethyl) phosphite, with the chemical formula P(OCH₂CF₃)₃, is a colorless liquid at room temperature. Its unique electronic properties, stemming from the electron-withdrawing trifluoroethyl groups, make it a valuable ligand in organometallic chemistry and a useful reagent in various synthetic transformations. Notably, it serves as a synthetic intermediate in the production of pharmaceutical compounds and is utilized in the development of new materials, including flame retardants and nonflammable electrolytes for lithium-ion batteries.[1][2]

Qualitative Solubility of this compound

Based on available chemical literature and supplier information, this compound is described as being soluble in a range of common organic solvents. This general solubility is a critical parameter for its application in solution-phase reactions and formulations.

| Solvent Class | Specific Solvents | Solubility Description |

| Ethers | Diethyl ether | Soluble[3] |

| Chlorinated Solvents | Chloroform | Soluble[3] |

| Alcohols | Methanol | Soluble[3] |

Note: The term "soluble" in this context implies miscibility or the ability to form a homogeneous solution, but does not provide information on the concentration limits. For precise applications, quantitative determination of solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in a given organic solvent. This protocol is based on the principle of preparing a saturated solution and subsequently measuring the concentration of the solute in the supernatant.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvent: Selected organic solvent (e.g., hexane, toluene, dichloromethane, ethyl acetate) of analytical grade

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Volumetric flasks and pipettes (Class A)

-

Thermostatically controlled shaker or magnetic stirrer with a water bath

-

Centrifuge

-

Gas chromatograph (GC) with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD)

-

Syringes for sample injection

-

Vials with septa

-

Procedure

Step 1: Preparation of a Saturated Solution

-

Accurately weigh an excess amount of this compound into a vial.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer within a water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of a small amount of undissolved liquid phosphite at the bottom of the vial indicates saturation.

Step 2: Separation of the Saturated Solution

-

After the equilibration period, cease agitation and allow the mixture to stand in the constant temperature bath for several hours to allow the undissolved phosphite to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vial at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette, being cautious not to disturb the undissolved layer.

Step 3: Determination of Concentration by Gas Chromatography (GC)

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

GC Analysis:

-

Inject a known volume of each standard solution into the GC to generate a calibration curve (peak area vs. concentration).

-

Inject a known volume of the appropriately diluted saturated supernatant into the GC.

-

-

Quantification: Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the determined concentration of the saturated solution.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationships of properties and applications of this compound.

Conclusion

This compound exhibits good general solubility in common organic solvents, a characteristic that underpins its utility in various chemical applications. For researchers and professionals requiring precise solubility data for process development, reaction optimization, or formulation design, the detailed experimental protocol provided in this guide offers a robust framework for its determination. The visualization of both the experimental workflow and the logical connections between the compound's properties and its applications serves to enhance the practical understanding and utilization of this important chemical.

References

An In-depth Technical Guide to Tris(2,2,2-trifluoroethyl) phosphite: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,2,2-trifluoroethyl) phosphite (B83602) (TTFP) is an organophosphorus compound with the chemical formula P(OCH₂CF₃)₃. Its unique structure, featuring three electron-withdrawing trifluoroethyl groups, imparts distinct chemical and physical properties that have led to its application in diverse fields of chemistry. This technical guide provides a comprehensive literature review of TTFP, covering its synthesis, physicochemical properties, spectroscopic data, and key applications in organic synthesis, materials science, and organometallic chemistry.

Physicochemical Properties

Tris(2,2,2-trifluoroethyl) phosphite is a colorless liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆F₉O₃P | [1] |

| Molecular Weight | 328.07 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 130-131 °C at 743 mmHg | [2] |

| Density | 1.487 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.324 | [2] |

| Flash Point | >230 °F (>110 °C) | [1] |

| CAS Number | 370-69-4 |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a multiplet for the methylene (B1212753) protons (-CH₂-) due to coupling with both the phosphorus-31 nucleus and the adjacent fluorine-19 nuclei.